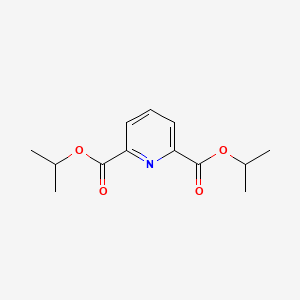![molecular formula C13H20N2O2 B5687313 (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has been widely used as a recreational drug. MDMA is a member of the amphetamine class of drugs and has a chemical structure that is similar to both amphetamines and hallucinogens. Although MDMA is not approved for medical use, it has been the subject of scientific research due to its potential therapeutic effects.
Wirkmechanismus
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine acts primarily on the serotonin system in the brain, increasing the release and blocking the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, resulting in a feeling of euphoria and increased empathy. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine also affects the release of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of cortisol and prolactin. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine can also cause dehydration, hyponatremia, and serotonin syndrome, which can be life-threatening.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has several advantages and limitations for use in laboratory experiments. One advantage is that it can be administered orally, making it easy to administer and measure. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine also has a relatively short half-life, which allows for the rapid onset and offset of its effects. However, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine is a controlled substance and requires a special license to possess and use in research. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine can also be difficult to obtain in pure form, and its effects can be highly variable depending on the individual and the setting in which it is administered.
Zukünftige Richtungen
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine. One direction is to further investigate its potential therapeutic effects in psychiatry, neurology, and oncology. Another direction is to study the long-term effects of (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine use on the brain and behavior, as well as its potential for addiction. Finally, there is a need for improved methods for synthesizing and purifying (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine, as well as for developing more accurate and reliable methods for measuring its effects.
Synthesemethoden
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine is synthesized from safrole, a naturally occurring compound found in various plants, through a multi-step chemical process. The process involves the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine using a reducing agent such as aluminum amalgam or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied for its potential therapeutic effects in various fields such as psychiatry, neurology, and oncology. In psychiatry, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for post-traumatic stress disorder (PTSD) and social anxiety in patients with autism. In neurology, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for Parkinson's disease and as a neuroprotective agent. In oncology, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for end-of-life anxiety and depression in cancer patients.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14(2)6-7-15(3)9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMSSKNLUXCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)
![N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5687253.png)


![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)
![(1R*,5R*)-N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5687308.png)
![4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![3-cyclopropyl-1-(3-methoxybenzyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687329.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)